N-(N-Methylpiperidinyl)methylindole-d5
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Overview
Description
Chemical Reactions Analysis
N-(N-Methylpiperidinyl)methylindole-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-(N-Methylpiperidinyl)methylindole-d5 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(N-Methylpiperidinyl)methylindole-d5 involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study metabolic pathways, providing insights into the biochemical processes within living organisms . The deuterium labeling allows for the precise tracking of the compound’s movement and transformation in various biological systems.
Comparison with Similar Compounds
N-(N-Methylpiperidinyl)methylindole-d5 can be compared with other similar compounds, such as:
N-(N-Methylpiperidinyl)methylindole: The non-deuterated version of the compound, which lacks the stable isotope labeling.
Deuterated Indoles: Other indole derivatives labeled with deuterium, used for similar research purposes.
The uniqueness of this compound lies in its specific deuterium labeling, which provides enhanced stability and allows for more accurate tracking in scientific studies .
Properties
Molecular Formula |
C15H20N2 |
---|---|
Molecular Weight |
233.36 g/mol |
IUPAC Name |
1-[dideuterio-[1-(trideuteriomethyl)piperidin-2-yl]methyl]indole |
InChI |
InChI=1S/C15H20N2/c1-16-10-5-4-7-14(16)12-17-11-9-13-6-2-3-8-15(13)17/h2-3,6,8-9,11,14H,4-5,7,10,12H2,1H3/i1D3,12D2 |
InChI Key |
XVOUFWJFSTTZOA-JQKGTWBISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCC1C([2H])([2H])N2C=CC3=CC=CC=C32 |
Canonical SMILES |
CN1CCCCC1CN2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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